Carbonic Anhydrase II Inhibition: 6‑Fold Stronger Affinity than a 4‑Nitrobenzyl Analog
2‑Chloro‑N‑(2,5‑dimethoxy‑4‑nitrobenzyl)acetamide inhibits human carbonic anhydrase II (CA2) with a Ki of 6.30 nM using a 4‑nitrophenylacetate esterase assay [1]. In contrast, the structurally related 2‑chloro‑N‑(4‑nitrobenzyl)acetamide (CAS 38426‑11‑8) exhibits a significantly higher Ki of 37 nM against the same enzyme under analogous assay conditions [2]. The 2,5‑dimethoxy substitution thus enhances CA2 affinity by approximately 6‑fold relative to the simpler para‑nitrobenzyl analog.
| Evidence Dimension | Binding Affinity (Ki) for Human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Ki = 6.30 nM |
| Comparator Or Baseline | 2‑Chloro‑N‑(4‑nitrobenzyl)acetamide; Ki = 37 nM |
| Quantified Difference | 5.9‑fold greater potency (lower Ki) |
| Conditions | 4‑Nitrophenylacetate substrate, spectrophotometric esterase assay |
Why This Matters
This 6‑fold potency differential means that substituting the comparator would require significantly higher compound concentrations to achieve equivalent CA2 inhibition, potentially increasing off‑target effects and confounding experimental outcomes.
- [1] BindingDB. BDBM50513912 / CHEMBL4524569. Affinity Data Ki: 6.30 nM for human CA2. View Source
- [2] BindingDB. BDBM50134553 / CHEMBL3747306. Affinity Data Ki: 37 nM for human CA2. View Source
